molecular formula C13H15ClN2O B2582235 3-(3-chlorophenyl)-N-(1-cyanopropyl)propanamide CAS No. 1311705-95-9

3-(3-chlorophenyl)-N-(1-cyanopropyl)propanamide

Cat. No.: B2582235
CAS No.: 1311705-95-9
M. Wt: 250.73
InChI Key: CMYFAUHWSYKYRY-UHFFFAOYSA-N
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Description

3-(3-chlorophenyl)-N-(1-cyanopropyl)propanamide is an organic compound characterized by the presence of a chlorophenyl group, a cyanopropyl group, and a propanamide backbone

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(3-chlorophenyl)-N-(1-cyanopropyl)propanamide typically involves the following steps:

    Starting Materials: The synthesis begins with 3-chlorobenzaldehyde and 1-cyanopropylamine.

    Formation of Intermediate: The 3-chlorobenzaldehyde undergoes a condensation reaction with 1-cyanopropylamine to form an imine intermediate.

    Reduction: The imine intermediate is then reduced using a reducing agent such as sodium borohydride to form the corresponding amine.

    Amidation: The amine is then reacted with a suitable acylating agent, such as propanoyl chloride, under basic conditions to yield this compound.

Industrial Production Methods

In an industrial setting, the synthesis of this compound may involve continuous flow reactors to optimize reaction conditions and improve yield. Catalysts and optimized reaction parameters are employed to ensure high efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

3-(3-chlorophenyl)-N-(1-cyanopropyl)propanamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide to form corresponding oxidized products.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride to yield reduced amine derivatives.

    Substitution: The chlorophenyl group can undergo nucleophilic substitution reactions with nucleophiles such as amines or thiols.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles like amines or thiols in the presence of a base such as sodium hydroxide.

Major Products

    Oxidation: Oxidized derivatives such as carboxylic acids or ketones.

    Reduction: Reduced amine derivatives.

    Substitution: Substituted chlorophenyl derivatives.

Scientific Research Applications

3-(3-chlorophenyl)-N-(1-cyanopropyl)propanamide has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Studied for its potential biological activity and interactions with biomolecules.

    Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and analgesic effects.

    Industry: Utilized in the production of specialty chemicals and pharmaceuticals.

Mechanism of Action

The mechanism of action of 3-(3-chlorophenyl)-N-(1-cyanopropyl)propanamide involves its interaction with specific molecular targets and pathways. The compound may bind to receptors or enzymes, modulating their activity and leading to various biological effects. Detailed studies are required to elucidate the exact molecular targets and pathways involved.

Comparison with Similar Compounds

Similar Compounds

    3-(4-chlorophenyl)-N-(1-cyanopropyl)propanamide: Similar structure with a different position of the chlorine atom.

    3-(3-bromophenyl)-N-(1-cyanopropyl)propanamide: Bromine substituent instead of chlorine.

    3-(3-chlorophenyl)-N-(2-cyanopropyl)propanamide: Different position of the cyanopropyl group.

Uniqueness

3-(3-chlorophenyl)-N-(1-cyanopropyl)propanamide is unique due to its specific substitution pattern, which may confer distinct chemical and biological properties compared to its analogs. The position of the chlorine and cyanopropyl groups can significantly influence the compound’s reactivity and interactions with biological targets.

Properties

IUPAC Name

3-(3-chlorophenyl)-N-(1-cyanopropyl)propanamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H15ClN2O/c1-2-12(9-15)16-13(17)7-6-10-4-3-5-11(14)8-10/h3-5,8,12H,2,6-7H2,1H3,(H,16,17)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CMYFAUHWSYKYRY-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(C#N)NC(=O)CCC1=CC(=CC=C1)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H15ClN2O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

250.72 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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